molecular formula C15H22N2O3 B13155853 tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate

tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate

Cat. No.: B13155853
M. Wt: 278.35 g/mol
InChI Key: WGMHRXUACSMFAV-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate is a chemical compound with the molecular formula C15H22N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
  • tert-Butyl N-(6-methoxyquinolin-4-yl)carbamate
  • tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)carbamate

Uniqueness

tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds. For instance, the position of the methoxy group and the carbamate moiety can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-12-9-11(19-4)8-10-6-5-7-16-13(10)12/h8-9,16H,5-7H2,1-4H3,(H,17,18)

InChI Key

WGMHRXUACSMFAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC2=C1NCCC2)OC

Origin of Product

United States

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